

The Pharmacological Profile of (R)-MPH-220: A Novel Myosin Inhibitor

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Compound of Interest

Compound Name: (R)-MPH-220

Cat. No.: B12402027

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This technical guide provides an in-depth overview of the pharmacological profile of **(R)-MPH-220**, a novel, selective inhibitor of fast skeletal muscle myosin-2. Developed as a potential therapeutic agent for conditions characterized by muscle spasticity and stiffness, **(R)-MPH-220** represents a new generation of muscle relaxants that directly target the contractile machinery of skeletal muscle, offering a promising alternative to centrally acting agents. This document is intended for researchers, scientists, and drug development professionals, detailing the available quantitative data, experimental methodologies, and the molecular pathways influenced by this compound.

Data Presentation

The following tables summarize the key quantitative data available for MPH-220. It is important to note that much of the published research has focused on the more potent S(-) enantiomer or racemic mixtures. Where data specific to **(R)-MPH-220** is not available, this is indicated.

Table 1: In Vitro Myosin Inhibition Data for MPH-220

Myosin Isoform	Source	Percent Inhibition by MPH-220 (Concentration)	Notes
Fast Skeletal Myosin-2	Rabbit Psoas Muscle	Significant inhibition	MPH-220 is a selective inhibitor of this isoform.[1]
Slow Skeletal/ β -Cardiac Myosin	Porcine Heart Left Ventricle	No significant inhibition, even at high concentrations	Demonstrates high selectivity.[1]
Smooth Muscle Myosin-2	Not specified	No significant inhibition	[1]
Non-Muscle Myosin-2 (NM2) Isoforms	Not specified	No significant inhibition	[1]
Human Fast Skeletal Myosin (m. vastus lateralis)	Human Biopsy (56% fast isoforms)	~70%	Inhibition is proportional to the fast myosin isoform content.[1]
Human Mixed Skeletal Myosin (m. soleus)	Human Biopsy (28% fast isoforms)	~29%	[1]
Human β -Cardiac Myosin	Human Heart Left Ventricle	Unaffected	Blebbistatin, a non-selective inhibitor, showed >90% inhibition.[1]

Note: The specific enantiomer for the percentage inhibition data is not always specified in the source material. The S(-) enantiomer has been identified as being drastically more effective than the R(+) enantiomer.[2]

Table 2: In Vivo Pharmacodynamic and Pharmacokinetic Data for MPH-220 in Rats

Parameter	Animal Model	Dosage and Administration	Observation	Notes
Skeletal Muscle Force Reduction	Anesthetized Rats	Dose-dependent (oral or i.p.)	The S(-) enantiomer decreased hindleg force by up to 70%. The racemic mixture caused a maximum of 40% reduction. The R(+) enantiomer was four-fold weaker.[2]	The effect persisted for more than 10 hours.[2]
Cardiovascular Effects	Anesthetized Rats	Effective doses for muscle relaxation	No significant cardiovascular side effects were observed.[2][3]	Heart rate and pulse distention were not significantly different from the excipient control. [2]
Gait Function	Rats with brain injury (spasticity model)	15 mg/kg (oral)	Improved gait functions.[3]	
Tissue Accumulation	Rats	35 mg/kg (i.p.)	Accumulates in skeletal muscle tissues in a time-dependent and dose-dependent manner.[2]	

Note: Detailed pharmacokinetic parameters such as C_{max}, T_{max}, and half-life for **(R)-MPH-220** are not readily available in the public domain.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from established methods and information available on MPH-220 research.

Actin-Activated Myosin ATPase Activity Assay

This protocol is for determining the inhibitory effect of **(R)-MPH-220** on the ATPase activity of different myosin isoforms.

Materials:

- Purified myosin isoforms (fast skeletal, cardiac, smooth muscle)
- Actin
- **(R)-MPH-220** stock solution (in DMSO)
- Assay Buffer: 15 mM HEPES (pH 7.5), 1 mM MgCl₂, 0.1 mM EGTA, 50 mM KCl
- ATP stock solution containing [γ -³²P]ATP
- Stop Solution: 2 parts 10 N sulfuric acid, 5 parts 6% silicotungstic acid
- Isobutanol:benzene (1:1)
- Scintillation cocktail

Procedure:

- Prepare reaction mixtures in microfuge tubes by combining assay buffer, water, and various concentrations of **(R)-MPH-220** or vehicle (DMSO).
- Add a mixture of actin and the specific myosin isoform to each tube on ice.
- Incubate the tubes at the appropriate temperature (e.g., 37°C for mammalian myosins).
- Initiate the reaction by adding the [γ -³²P]ATP stock solution and vortex briefly.

- Allow the reaction to proceed for a defined period (e.g., 5-10 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding the stop solution.
- Add isobutanol:benzene to extract the [32P]-phosphomolybdate complex.
- Vortex and centrifuge to separate the phases.
- Transfer an aliquot of the organic (upper) phase to a scintillation vial containing scintillation cocktail.
- Measure the radioactivity using a scintillation counter.
- Calculate the rate of ATP hydrolysis and determine the percent inhibition at each concentration of **(R)-MPH-220**. IC50 values can be determined by fitting the data to a dose-response curve.

In Vivo Measurement of Skeletal Muscle Force in Anesthetized Rats

This protocol describes the in vivo measurement of isometric hindlimb muscle force in response to nerve stimulation following the administration of **(R)-MPH-220**.

Materials:

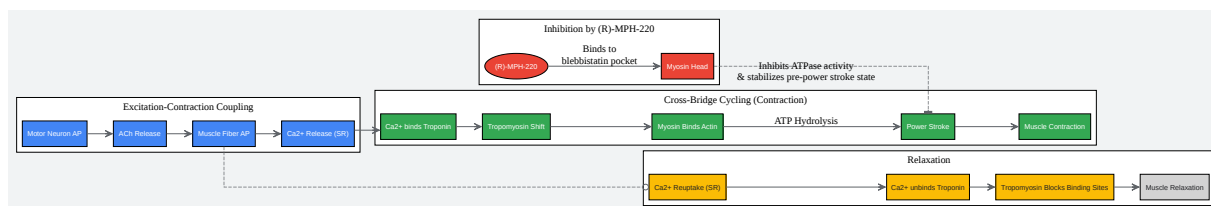
- Male Wistar or Sprague-Dawley rats
- Anesthetic (e.g., isoflurane or ketamine/xylazine)
- **(R)-MPH-220** formulation for oral or intraperitoneal administration
- Force transducer and data acquisition system
- Stimulating electrodes (subcutaneous needle electrodes)
- Physiological monitoring equipment (e.g., pulse oximeter)

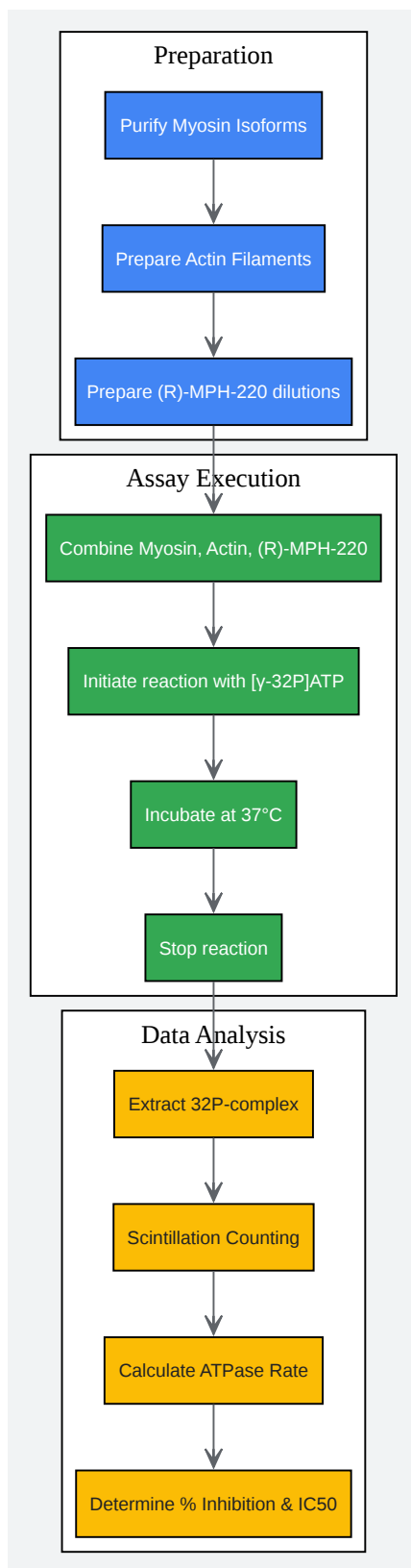
Procedure:

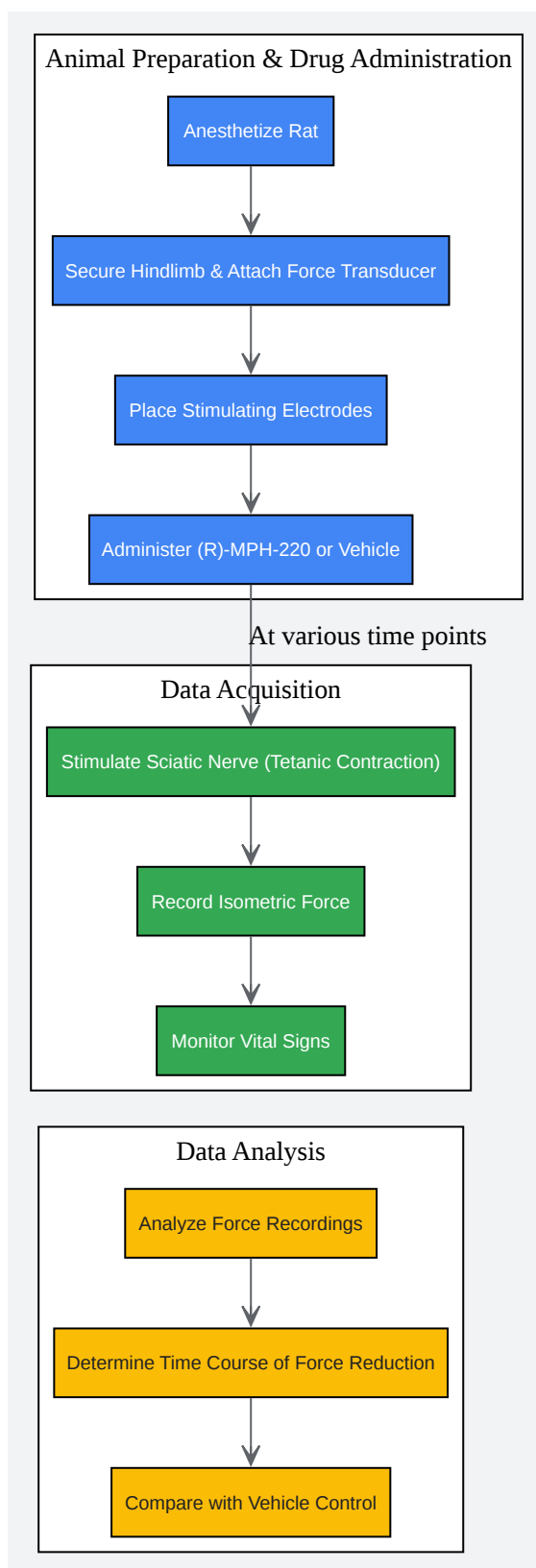
- Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
- Position the rat on a thermostatically controlled platform to maintain body temperature.
- Securely fix the hindlimb to be tested, with the knee and ankle joints at a defined angle (e.g., 90 degrees).
- Attach the foot to a force transducer to measure isometric contraction force.
- Place the stimulating electrodes subcutaneously near the sciatic nerve.
- Determine the optimal stimulation voltage that elicits a maximal tetanic contraction.
- Administer a single dose of **(R)-MPH-220** or vehicle control via the desired route (oral gavage or i.p. injection).
- At various time points post-administration, stimulate the sciatic nerve with a train of pulses (e.g., 100 Hz for 300 ms) to induce a maximal tetanic contraction.
- Record the isometric force generated.
- Monitor vital signs (heart rate, oxygen saturation) continuously to assess for cardiovascular effects.
- Analyze the force data to determine the time course and magnitude of muscle force reduction induced by **(R)-MPH-220**.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the pharmacological activity of **(R)-MPH-220**.







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References

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